molecular formula C12H10N2O3 B15341359 4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile CAS No. 13635-07-9

4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile

Katalognummer: B15341359
CAS-Nummer: 13635-07-9
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: FFQXXXBBRKUSHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile is a chemical compound characterized by the presence of an isoindoline-1,3-dione moiety and a hydroxybutanenitrile group. This compound is part of the broader class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the hydroxybutanenitrile group . Common reaction conditions include refluxing in solvents such as tetrahydrofuran (THF) with catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as solventless reactions and the use of recyclable catalysts, are increasingly being adopted .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction is crucial for its potential therapeutic effects, including antipsychotic and neuroprotective properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with dopamine receptors sets it apart from other isoindoline derivatives, making it a valuable compound for medicinal chemistry research .

Eigenschaften

CAS-Nummer

13635-07-9

Molekularformel

C12H10N2O3

Molekulargewicht

230.22 g/mol

IUPAC-Name

4-(1,3-dioxoisoindol-2-yl)-3-hydroxybutanenitrile

InChI

InChI=1S/C12H10N2O3/c13-6-5-8(15)7-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,8,15H,5,7H2

InChI-Schlüssel

FFQXXXBBRKUSHT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.